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Cat. No.: B1347318

Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Methyl-6-propylphenol (CAS 3520-52-3), a substituted phenolic compound of interest in
various research and development applications. This document is intended for researchers,
scientists, and drug development professionals, offering a detailed analysis of its mass
spectrometry, infrared, and nuclear magnetic resonance data. The methodologies and
interpretations presented herein are grounded in established scientific principles to ensure
accuracy and reliability.

Introduction to 2-Methyl-6-propylphenol

2-Methyl-6-propylphenol, with the molecular formula C10H140 and a molecular weight of
150.22 g/mol , is an aromatic organic compound.[1] Its structure, featuring a hydroxyl group
and two different alkyl substituents on the benzene ring, gives rise to a unique spectroscopic
fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity
assessment, and for elucidating its role in various chemical and biological processes. This
guide will delve into the details of its mass spectrum, infrared spectrum, and both proton and
carbon-13 nuclear magnetic resonance spectra.
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Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the
molecular weight and structural features of a compound by analyzing the mass-to-charge ratio
of its ions. For a volatile compound like 2-Methyl-6-propylphenol, Gas Chromatography-Mass
Spectrometry (GC-MS) is a commonly employed method.

Mass Spectrometry Data

The electron ionization (El) mass spectrum of 2-Methyl-6-propylphenol is characterized by a
distinct fragmentation pattern. The key peaks observed are summarized in the table below.[1]

m/z Relative Intensity Assighment
150 Moderate [M]* (Molecular lon)
] [M - CzHs]* (Loss of an ethyl
121 High
group)
77 Moderate [CeHs]* (Phenyl cation)

Interpretation of the Mass Spectrum

The presence of a molecular ion peak [M]* at m/z 150 confirms the molecular weight of 2-
Methyl-6-propylphenol. The most abundant fragment ion, known as the base peak, is
observed at m/z 121. This corresponds to the loss of an ethyl group (mass 29) from the
molecular ion, a characteristic fragmentation pathway for alkylphenols. The presence of a
significant peak at m/z 77 is indicative of the phenyl cation, a common fragment in the mass
spectra of aromatic compounds.

Experimental Protocol for Gas Chromatography-Mass
Spectrometry (GC-MS)

A robust and sensitive method for the analysis of 2-Methyl-6-propylphenol can be achieved
using a standard GC-MS system.

o Sample Preparation: For a liquid sample, a dilute solution in a volatile organic solvent such
as dichloromethane or hexane is prepared.
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e Gas Chromatography:

o Injection: A small volume (typically 1 pL) of the prepared sample is injected into the GC
inlet, which is heated to ensure rapid vaporization.

o Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a
capillary column (e.g., a nonpolar column like one with a 5% phenyl-methylpolysiloxane
stationary phase). The temperature of the GC oven is programmed to ramp up, allowing
for the separation of compounds based on their boiling points and interactions with the
stationary phase.

e Mass Spectrometry:

o lonization: As the separated components elute from the GC column, they enter the ion
source of the mass spectrometer. In electron ionization (EI) mode, the molecules are
bombarded with a high-energy electron beam, causing them to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer (e.g., a quadrupole).

o Detection: A detector records the abundance of each ion, generating a mass spectrum.
Figure 1: Workflow for GC-MS analysis of 2-Methyl-6-propylphenol.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique that probes the vibrational modes of molecules. It is
particularly useful for identifying the functional groups present in a compound.

Infrared Spectroscopy Data

The FTIR spectrum of 2-Methyl-6-propylphenol, typically recorded from a neat liquid sample,
exhibits several characteristic absorption bands.
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Wavenumber (cm~?) Assignment

~3400 (broad) O-H stretch (hydroxyl group)

~3050-3000 Aromatic C-H stretch

~2960-2850 Aliphatic C-H stretch (methyl and propyl groups)
~1600 and ~1470 C=C stretch (aromatic ring)

~1200 C-O stretch (phenol)

Interpretation of the Infrared Spectrum

The most prominent feature in the IR spectrum of 2-Methyl-6-propylphenol is a broad
absorption band around 3400 cm~1, which is characteristic of the stretching vibration of a
hydroxyl (-OH) group involved in hydrogen bonding. The presence of sharp peaks in the 3050-
3000 cm~1 region confirms the presence of aromatic C-H bonds, while the strong absorptions
between 2960 and 2850 cm~* are due to the C-H stretching vibrations of the methyl and propyl
substituents. The characteristic C=C stretching vibrations of the benzene ring are observed at
approximately 1600 and 1470 cm~1. Finally, the strong absorption around 1200 cm~1 is
attributed to the C-O stretching vibration of the phenolic hydroxyl group.

Experimental Protocol for Fourier-Transform Infrared
(FTIR) Spectroscopy

For a liquid sample like 2-Methyl-6-propylphenol, the spectrum can be easily obtained using
the neat liquid.

o Sample Preparation: A single drop of the neat liquid is placed between two salt plates (e.g.,
NaCl or KBr). The plates are gently pressed together to form a thin capillary film.

o Data Acquisition:

o The salt plates are mounted in a sample holder and placed in the beam path of the FTIR
spectrometer.

o Abackground spectrum of the empty salt plates is recorded.
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o The sample spectrum is then recorded. The instrument software automatically subtracts
the background spectrum to produce the final spectrum of the sample.

o Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus
wavenumber, is analyzed to identify the characteristic absorption bands and assign them to
the corresponding functional groups.

Figure 2: Workflow for FTIR analysis of 2-Methyl-6-propylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic
molecules by probing the magnetic properties of atomic nuclei. The following data is based on
predicted spectra, as experimental data for 2-Methyl-6-propylphenol is not readily available in
public databases.

'H NMR Spectroscopy Data (Predicted)

The predicted *H NMR spectrum of 2-Methyl-6-propylphenol in CDCIs would show distinct
signals for the aromatic, propyl, methyl, and hydroxyl protons.

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
Aromatic protons (H-
~7.0-6.7 m 3H
3, H-4, H-5)
~4.8 s (broad) 1H Phenolic -OH
~2.6 t 2H Ar-CH2-CH2-CHs
~2.2 S 3H Ar-CHs
~1.6 sextet 2H Ar-CH2-CH2-CHs
~0.9 t 3H Ar-CH2-CH2-CHs

Interpretation of the *H NMR Spectrum
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The aromatic region (~7.0-6.7 ppm) would show a complex multiplet corresponding to the three
protons on the benzene ring. The broad singlet around 4.8 ppm is characteristic of a phenolic
hydroxyl proton, with its chemical shift being concentration and solvent dependent. The propyl
group would give rise to three distinct signals: a triplet at ~2.6 ppm for the methylene group
attached to the aromatic ring, a sextet at ~1.6 ppm for the central methylene group, and a
triplet at ~0.9 ppm for the terminal methyl group. The singlet at ~2.2 ppm corresponds to the
methyl group attached to the aromatic ring.

13C NMR Spectroscopy Data (Predicted)

The predicted 13C NMR spectrum would show ten distinct signals, corresponding to the ten
carbon atoms in the molecule.

Chemical Shift (0, ppm) Assignment
~151 C-1 (C-OH)
~138 C-6 (C-propyl)
~127 C-14

~126 C-5

~122 C-3

~121 C-2 (C-methyl)
~33 Ar-CHz-CH2-CHs
~23 Ar-CHz-CH2-CHs
~16 Ar-CHs

~14 Ar-CH2-CHz2-CHs

Interpretation of the **C NMR Spectrum

The carbon atom attached to the hydroxyl group (C-1) is the most deshielded aromatic carbon,
appearing around 151 ppm. The other aromatic carbons would appear in the range of 121-138
ppm. The aliphatic carbons of the propyl and methyl groups would appear in the upfield region
of the spectrum.
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Experimental Protocol for NMR Spectroscopy

o Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated
solvent (e.g., CDCI3) in an NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), is often added.

o Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The instrument is
tuned and shimmed to optimize the magnetic field homogeneity. A series of radiofrequency
pulses are applied, and the resulting free induction decay (FID) signal is recorded.

o Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The
spectrum is then phased, baseline corrected, and referenced to the TMS signal (O ppm).

Figure 3: General workflow for NMR spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive profile for the
structural characterization of 2-Methyl-6-propylphenol. The mass spectrum confirms its
molecular weight and reveals characteristic fragmentation patterns. The infrared spectrum
clearly identifies the key functional groups, namely the hydroxyl and alkyl-substituted aromatic
moieties. While experimental NMR data is not readily available, the predicted spectra offer
valuable insights into the proton and carbon environments within the molecule. The
combination of these spectroscopic techniques provides a powerful and self-validating system
for the unambiguous identification and structural elucidation of 2-Methyl-6-propylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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